molecular formula C20H26N2 B5028743 1-benzyl-4-(2-phenylpropyl)piperazine

1-benzyl-4-(2-phenylpropyl)piperazine

Cat. No.: B5028743
M. Wt: 294.4 g/mol
InChI Key: RIIITVMIXRZTNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-(2-phenylpropyl)piperazine is a synthetic organic compound belonging to the class of substituted piperazines. Piperazine derivatives are a significant area of interest in medicinal chemistry and pharmacological research due to their interaction with central nervous system (CNS) targets . Related benzylpiperazine compounds have been studied for their affinity towards sigma receptors (σR), particularly the σ-1 receptor (σ1R), which is a unique chaperone protein involved in modulating nociceptive (pain) signaling . Antagonists of this receptor have shown promise in preclinical models as potential therapeutics for neuropathic pain, producing antinociception without sedative effects or impaired locomotor responses . The structural core of piperazine allows for extensive derivatization, and molecules featuring a benzyl group and an additional hydrophobic aromatic region often align with pharmacophore models for sigma receptor binding, suggesting a potential mechanism of action for this compound as well . In research settings, this compound serves as a valuable chemical intermediate or reference standard. Analysts utilize advanced techniques such as Gas Chromatography and Mass Spectrometry (GCMS) for its precise identification and quantification . It is crucial to handle this material with care. This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all local and national regulations regarding the handling of synthetic chemical substances.

Properties

Molecular Formula

C20H26N2

Molecular Weight

294.4 g/mol

IUPAC Name

1-benzyl-4-(2-phenylpropyl)piperazine

InChI

InChI=1S/C20H26N2/c1-18(20-10-6-3-7-11-20)16-21-12-14-22(15-13-21)17-19-8-4-2-5-9-19/h2-11,18H,12-17H2,1H3

InChI Key

RIIITVMIXRZTNP-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-(2-phenylpropyl)piperazine typically involves the reaction of piperazine with benzyl chloride and 2-phenylpropyl bromide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile to ensure complete reaction and high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high throughput. The purification of the final product is achieved through techniques such as distillation, crystallization, and chromatography to ensure the compound meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-(2-phenylpropyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions where the benzyl or phenylpropyl groups are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted piperazines depending on the reagents used.

Scientific Research Applications

1-Benzyl-4-(2-phenylpropyl)piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-benzyl-4-(2-phenylpropyl)piperazine involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an agonist or antagonist at specific receptor sites, influencing the activity of neurotransmitters and other signaling molecules. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares substituents, molecular weights, and key properties of 1-benzyl-4-(2-phenylpropyl)piperazine with similar compounds:

Compound Name Substituents at N4 Position Molecular Weight (g/mol) Key Properties
This compound 2-Phenylpropyl ~335.5 (estimated) Likely moderate lipophilicity
1-Benzyl-4-(3-phenylpropyl)piperazine 3-Phenylpropyl ~335.5 Higher lipophilicity due to longer chain
1-Benzyl-4-(3-hydroxy-3-phenylpentyl)piperazine 3-Hydroxy-3-phenylpentyl ~407.5 Enhanced solubility via hydroxyl group; cerebral vasodilating activity
1-Benzyl-4-(2-hydroxy-3-benzyloxypropyl)piperazine 2-Hydroxy-3-benzyloxypropyl ~454.5 Immunomodulatory activity (81% ILS at 2.5 mg/kg)
1-Benzyl-4-(4-chlorobenzoyl)piperazine 4-Chlorobenzoyl ~354.8 High crystallinity (mp 98–100 °C); moderate solubility

Key Observations :

  • The position of the phenyl group on the propyl chain (e.g., 2-phenylpropyl vs.
  • Hydrophilic substituents (e.g., hydroxyl or benzyloxy groups) improve solubility and biological activity, as seen in immunomodulatory and vasodilating analogs .
Enzyme Inhibition and Receptor Binding
  • BACE1 Inhibition : Analogs with indole-based piperazines (e.g., 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole) show IC₅₀ values of ~20 mM, highlighting the importance of aromatic substituents for enzyme inhibition .
  • 5-HT6 Receptor Affinity : Substitution patterns on the piperazine ring significantly affect receptor binding. For example, 1-(3-(benzyloxy)-2-methylphenyl)piperazine exhibits Ki values ranging from 18–845 nM, whereas bulkier groups reduce affinity .
Immunomodulatory and Vasodilating Effects
  • 1-Benzyl-4-(2-hydroxy-3-benzyloxypropyl)piperazine: Demonstrates 81% increase in lifespan (ILS) in immunomodulatory assays at 2.5 mg/kg, outperforming levamisole .
  • 1-Benzyl-4-(3-hydroxy-3-phenylpentyl)piperazine : Shows potent cerebral vasodilating activity, attributed to the hydroxyl group’s role in hydrogen bonding with receptors .

Metabolic Stability and Drug-Drug Interactions

  • Vanoxerine (1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine): Metabolized primarily by CYP3A4, with ketoconazole reducing biotransformation by 92%. This suggests that analogs with similar substituents may face CYP3A4-mediated drug interactions .
  • This compound: The absence of electron-withdrawing groups (e.g., fluorine) may reduce CYP3A4 affinity compared to vanoxerine, but this requires experimental validation.

Q & A

Q. How can crystallography data inform the design of supramolecular complexes for enhanced drug delivery?

  • Methodological Answer :
  • Analyze Hirshfeld surfaces to identify dominant intermolecular interactions (e.g., C–H⋯π, hydrogen bonds) in inclusion complexes .
  • Co-crystallize with cyclodextrins or cucurbiturils to improve aqueous solubility and controlled release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.